molecular formula C18H22N6O2 B1206347 Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 80434-77-1

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B1206347
CAS No.: 80434-77-1
M. Wt: 354.4 g/mol
InChI Key: KNHPZFQUZAMWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (NSC 181928) is a pyridopyrazine-derived antimitotic agent with demonstrated anticancer activity. Its structure features a 1,2-dihydropyrido[3,4-b]pyrazine core substituted with a carbamate group at position 7, a critical 5-amino group, and a 3-((methyl(phenyl)amino)methyl) moiety (Fig. 1). The compound binds to tubulin, disrupts microtubule dynamics, and induces mitotic arrest in cancer cells, leading to cytotoxicity . It exhibits broad-spectrum activity against murine leukemia (L1210, P388), colon carcinoma (26, 38), and multidrug-resistant (MDR) cell lines .

Molecular Formula: C₁₉H₂₂N₆O₂
Molecular Weight: 366.43 g/mol
Key Pharmacophore:

  • Carbamate group (essential for tubulin binding and activity retention) .
  • 5-Amino group (acetylation reduces activity) .
  • 3-((Methyl(phenyl)amino)methyl) (enhances specificity and potency) .

Properties

IUPAC Name

ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-9,20H,3,10-11H2,1-2H3,(H3,19,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPZFQUZAMWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)CN(C)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230318
Record name NSC 181928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80434-77-1
Record name NSC 181928
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 181928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (5-AMINO-1,2-DIHYDRO-3-((METHYLPHENYLAMINO)METHYL)PYRIDO(3,4-B)PYRAZIN-7-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93XTA9F1XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazine derivatives with ethyl carbamate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Activity Trends

Key Findings from Comparative Studies

Role of the Carbamate Group
  • Removal or substitution of the ethyl carbamate (e.g., with methylamino or bulky aliphatic groups) reduces tubulin binding affinity and abolishes antitumor activity .
  • Ethyl carbamate is metabolically stable in mice, with cleavage observed only in minor metabolites, ensuring sustained activity .
Substituent Effects at Position 3
  • NSC 181928 (3-((methyl(phenyl)amino)methyl)) shows superior potency compared to NSC 370147 (3-phenyl), likely due to enhanced hydrophobic interactions with tubulin’s colchicine-binding site .
  • Analogues with 4-hydroxyphenyl or 4-methoxyphenyl groups at position 3 retain activity but require chiral optimization (S-isomers > R-isomers) .
Impact of Stereochemistry
  • Chiral isomers at position 2 (e.g., NSC 613862 vs. NSC 613863) exhibit divergent potencies. The S-isomer (NSC 613862) demonstrates 10-fold higher tubulin-binding affinity (Kₐ = 3.3 × 10⁶ M⁻¹) and superior in vivo efficacy compared to the R-isomer .
Multidrug Resistance (MDR) Overcome
  • NSC 181928 and NSC 370147 remain active against P388 leukemia lines resistant to vincristine, cisplatin, and Adriamycin, unlike vinca alkaloids .
  • Mechanistic studies link this to structural differences in tubulin-binding modes, avoiding P-glycoprotein efflux .

Research Highlights

Tubulin Binding Mechanism: NSC 181928 binds to the colchicine site, inducing conformational changes in tubulin that inhibit polymerization. This mechanism is shared with nocodazole but distinct from taxanes .

Metabolic Stability : The ethyl carbamate group resists hepatic degradation, ensuring prolonged plasma exposure .

Broad-Spectrum Activity: NSC 181928 inhibits mitosis in H.Ep.2, colon 38, and M5076 sarcoma models at nanomolar concentrations .

Biological Activity

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C18H22N6O
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 80434-77-1

The compound exhibits several biological activities attributed to its structural features. The dihydropyrido[3,4-b]pyrazine core is known to interact with various biological targets, including enzymes and receptors.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, it has been shown to affect the activity of kinases that play a crucial role in cell proliferation and survival.
  • Antimicrobial Properties : The compound has demonstrated moderate antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these activities were found to be around 250 µg/mL, indicating potential as an antimicrobial agent .

Study 1: Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined through MTT assays across various concentrations.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030
10010

This indicates a strong potential for further development as an anticancer drug.

Study 2: Antimicrobial Testing

In another study assessing the antimicrobial efficacy of the compound, it was tested against multiple bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Candida albicans>500

These results suggest that while the compound is effective against certain bacteria, its antifungal activity may require further optimization.

Pharmacological Profile

The pharmacological profile of this compound shows promise in various therapeutic areas:

  • Cancer Therapy : Due to its inhibitory effects on tumor cell proliferation.
  • Infectious Diseases : As an alternative treatment option for bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.